molecular formula C26H28N2OS B11565420 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Cat. No.: B11565420
M. Wt: 416.6 g/mol
InChI Key: CLGHRBAJMDIFEO-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzothiazole ring, a methylphenyl group, and a tricyclodecyl moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using a methylphenyl halide and a Lewis acid catalyst.

    Formation of the Tricyclodecyl Moiety: The tricyclodecyl group can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by hydrogenation.

    Coupling of the Fragments: The final step involves the coupling of the benzothiazole, methylphenyl, and tricyclodecyl fragments through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to the presence of the benzothiazole ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide can be compared with other similar compounds, such as:

    N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-acetamide: Lacks the tricyclodecyl moiety, resulting in different chemical and biological properties.

    N-[3-(1,3-benzothiazol-2-yl)-2-phenyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide: Contains a phenyl group instead of a methylphenyl group, leading to variations in reactivity and applications.

The uniqueness of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(tricyclo[331

Properties

Molecular Formula

C26H28N2OS

Molecular Weight

416.6 g/mol

IUPAC Name

2-(1-adamantyl)-N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide

InChI

InChI=1S/C26H28N2OS/c1-16-20(25-28-22-6-2-3-8-23(22)30-25)5-4-7-21(16)27-24(29)15-26-12-17-9-18(13-26)11-19(10-17)14-26/h2-8,17-19H,9-15H2,1H3,(H,27,29)

InChI Key

CLGHRBAJMDIFEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)C5=NC6=CC=CC=C6S5

Origin of Product

United States

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